An In-depth Technical Guide to the Chemical Properties of Methyl 5-bromo-1H-pyrazole-3-carboxylate
An In-depth Technical Guide to the Chemical Properties of Methyl 5-bromo-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-bromo-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrazole core, substituted with a bromine atom and a methyl ester group, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of Methyl 5-bromo-1H-pyrazole-3-carboxylate. Detailed experimental protocols, quantitative data, and a discussion of its reactivity are presented to support its application in research and development. Furthermore, this guide explores its role as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, and illustrates the associated signaling pathway.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | methyl 5-bromo-1H-pyrazole-3-carboxylate | [1] |
| CAS Number | 1328893-17-9 | [1] |
| Molecular Formula | C₅H₅BrN₂O₂ | [1] |
| Molecular Weight | 205.01 g/mol | [1] |
| Physical Form | White to Yellow Solid | |
| Boiling Point (Predicted) | 329.5 ± 22.0 °C | [2] |
| Density (Predicted) | 1.781 ± 0.06 g/cm³ | [2] |
| Purity (Typical) | 97% | |
| Storage Temperature | Refrigerator |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the direct synthesis of Methyl 5-bromo-1H-pyrazole-3-carboxylate is not explicitly detailed in the searched literature, a highly probable synthetic route involves the esterification of 5-bromo-1H-pyrazole-3-carboxylic acid. The synthesis of the precursor acid and related esters has been described, providing a strong foundation for a viable synthetic pathway.[3][4]
Synthesis of the Precursor: 5-bromo-1H-pyrazole-3-carboxylic acid
A common route to 5-bromo-1H-pyrazole-3-carboxylic acid involves the bromination and subsequent oxidation of a suitable pyrazole precursor. For example, 3-methyl-5-bromopyrazole can be oxidized to the corresponding carboxylic acid.[4]
Experimental Protocol for the Synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid (adapted from[4]):
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Step 1: Synthesis of 3-methyl-5-bromopyrazole. In a 100 mL three-necked flask, 1.9 g of 3-aminomethyl-5-methylpyrazole, 15 mL of concentrated hydrobromic acid, and 2.8 g of cuprous bromide are mixed and heated to 70°C.
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A solution of approximately 1.5 g of sodium nitrite in 5 mL of water is added slowly via a pressure-equalizing funnel.
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The reaction mixture is stirred at 70°C for 30 minutes, then cooled to room temperature.
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20 mL of THF and 20 mL of water are added, and the organic layer is extracted three times with 30 mL of ether.
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The combined organic layers are washed with sodium sulfite solution, dried with magnesium sulfate, and filtered through silica gel.
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The solvent is removed under reduced pressure to yield 3-methyl-5-bromopyrazole.
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Step 2: Oxidation to 5-bromo-1H-pyrazole-3-carboxylic acid. In a 100 mL three-necked flask, 1.7 g of 3-methyl-5-bromopyrazole is dissolved in 20 mL of 0.1 M hydrochloric acid and heated to 50°C.
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A solution of approximately 1.5 g of potassium permanganate in 5 mL of water is added slowly.
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The reaction mixture is stirred at 70°C for 30 minutes and then cooled to room temperature.
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The solution's pH is adjusted to be acidic, and it is extracted three times with 20 mL of ethyl acetate.
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The combined organic layers are washed with water to yield 5-bromo-1H-pyrazole-3-carboxylic acid.
Proposed Esterification to Methyl 5-bromo-1H-pyrazole-3-carboxylate
The final step to obtain the target compound would be a Fischer esterification of the synthesized 5-bromo-1H-pyrazole-3-carboxylic acid.
Proposed Experimental Protocol:
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Dissolve 5-bromo-1H-pyrazole-3-carboxylic acid in an excess of methanol.
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Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.
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Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography.
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After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base, such as sodium bicarbonate solution.
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Extract the product with a suitable organic solvent, such as ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain pure Methyl 5-bromo-1H-pyrazole-3-carboxylate.
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Figure 1: Proposed synthetic workflow for Methyl 5-bromo-1H-pyrazole-3-carboxylate.
Spectral Data
Detailed experimental spectral data for Methyl 5-bromo-1H-pyrazole-3-carboxylate is not widely published. However, data for closely related analogs can provide valuable insights for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the pyrazole ring proton (C4-H), a singlet for the methyl ester protons (-OCH₃), and a broad singlet for the N-H proton of the pyrazole ring. The chemical shift of the C4-H proton in a similar bromo-pyrazole derivative, 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furan-carboxylate, was observed at δ 6.25 ppm.[5]
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbon atoms in the molecule. The carbonyl carbon of the ester will appear downfield, typically in the range of 160-170 ppm. The signals for the pyrazole ring carbons will be in the aromatic region, and the methyl carbon of the ester will be observed upfield.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
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A broad absorption in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrazole ring.
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A strong absorption around 1720-1740 cm⁻¹ due to the C=O stretching of the methyl ester.
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C-N and C=C stretching vibrations of the pyrazole ring in the 1400-1600 cm⁻¹ region.
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C-Br stretching vibration, which is typically found in the fingerprint region below 800 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), and potentially the bromine atom.
Chemical Reactivity and Applications in Drug Development
The chemical reactivity of Methyl 5-bromo-1H-pyrazole-3-carboxylate is largely dictated by the functional groups present: the pyrazole ring, the bromine atom, and the methyl ester.
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Pyrazole Ring: The N-H proton of the pyrazole ring can be deprotonated with a base, allowing for N-alkylation or N-arylation reactions to introduce substituents at the N1 position. This is a common strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
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Bromine Atom: The bromine atom at the C5 position is a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions.[6] These reactions allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, enabling the synthesis of diverse compound libraries for screening.
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Methyl Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other ester derivatives. This functional group transformation is often employed to improve solubility, introduce new interaction points with biological targets, or to serve as a prodrug moiety.
Biological Activity: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Methyl 5-bromo-1H-pyrazole-3-carboxylate and related compounds have been identified as potential inhibitors of dihydroorotate dehydrogenase (DHODH).[2] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[7] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway, making DHODH an attractive target for cancer therapy.[7]
Inhibition of DHODH leads to a depletion of the intracellular pyrimidine pool, which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[8] Recent studies have also shown that DHODH inhibition can trigger an immune response against tumors.[7]
Signaling Pathway of DHODH Inhibition
The inhibition of DHODH initiates a cascade of downstream cellular events. The depletion of pyrimidines is a central consequence, leading to replicative stress and cell cycle arrest. Furthermore, recent research has elucidated a more complex signaling network initiated by DHODH inhibition, involving mitochondrial stress and the activation of innate immune pathways.
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Figure 2: Signaling pathway initiated by the inhibition of DHODH.
Safety and Handling
Methyl 5-bromo-1H-pyrazole-3-carboxylate is associated with several hazard classifications. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
Methyl 5-bromo-1H-pyrazole-3-carboxylate is a valuable building block for medicinal chemistry and drug discovery, offering multiple points for chemical modification. Its role as a potential DHODH inhibitor highlights its relevance in the development of novel anticancer and immunomodulatory therapies. This technical guide has provided a summary of its known chemical properties, a plausible synthetic route with experimental context, and an overview of its biological significance. Further research to fully characterize this compound with experimental data and to explore its therapeutic potential is warranted.
References
- 1. Methyl 5-bromo-1H-pyrazole-3-carboxylate | C5H5BrN2O2 | CID 71463783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 5-broMo-1H-pyrazole-3-carboxylate CAS#: 1328893-17-9 [m.chemicalbook.com]
- 3. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
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